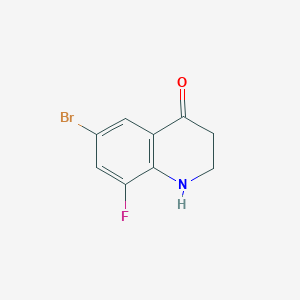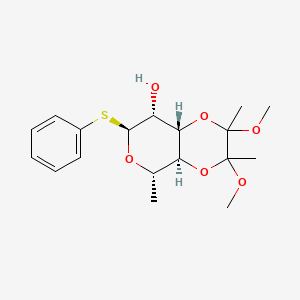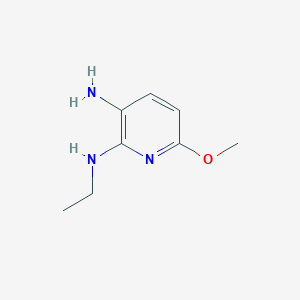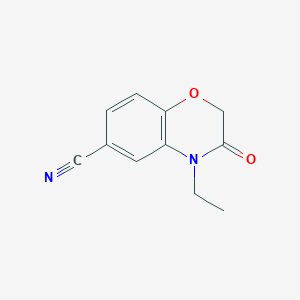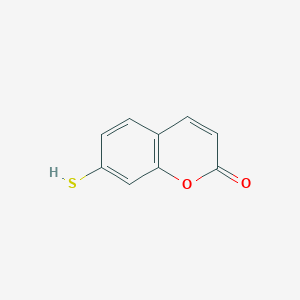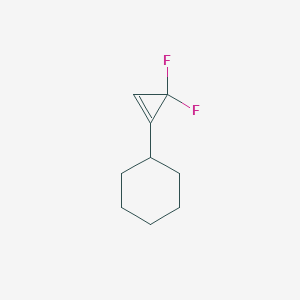
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is a chemical compound characterized by the presence of a cyclopropenyl group substituted with two fluorine atoms and attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate in the presence of a base such as sodium fluoride at elevated temperatures . The reaction conditions often include the use of solvents like diglyme and temperatures around 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclopropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropenone derivatives, while substitution reactions can produce a variety of substituted cyclopropenyl compounds.
Aplicaciones Científicas De Investigación
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Material Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: Its reactivity and structural features make it a candidate for drug development and biological imaging.
Mecanismo De Acción
The mechanism of action of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluoro-1-Cyclopropen-1-Yl)Benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
(3,3-Difluoro-1-Iodocyclopropene): Contains an iodine atom instead of a cyclohexane ring.
Uniqueness
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is unique due to its combination of a cyclopropenyl group with a cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12F2 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(3,3-difluorocyclopropen-1-yl)cyclohexane |
InChI |
InChI=1S/C9H12F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clave InChI |
PXGAMDNMSGEMRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


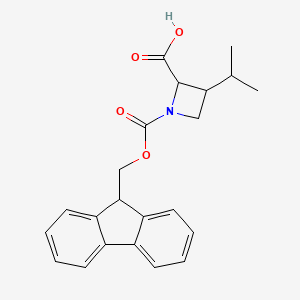
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
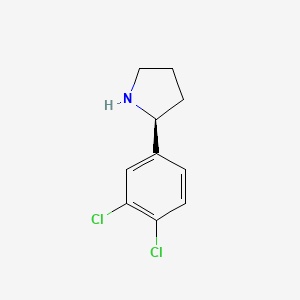
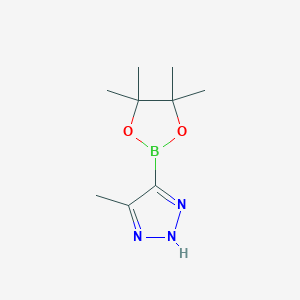
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)


![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
